3-(4-fluorophenyl)cyclobutanone

Catalog No.
S762730
CAS No.
143589-42-8
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
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3-(4-fluorophenyl)cyclobutanone

CAS Number

143589-42-8

Product Name

3-(4-fluorophenyl)cyclobutanone

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-one

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2

InChI Key

AHEDMEVWTIFKFX-UHFFFAOYSA-N

SMILES

C1C(CC1=O)C2=CC=C(C=C2)F

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)F

Here are some resources for further reading on cyclobutanone chemistry:

  • A Review of the Synthetic Applications of Cyclobutanones: by S. David et al. in the Journal of Organic Chemistry (1990)

  • Medicinal chemistry

    The presence of the fluorophenyl group can potentially influence the biological properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to modulate the activity and pharmacokinetic properties of drug candidates [2].

  • Importance of Fluorine in Medicinal Chemistry: by Isabelle P. Vauquelin et al. in Chemical Reviews (2013)

3-(4-Fluorophenyl)cyclobutanone is a cyclobutanone derivative characterized by the presence of a fluorophenyl group at the 3-position of the cyclobutanone ring. Its molecular formula is C10_{10}H9_{9}FO, and it features a four-membered cyclic ketone structure that contributes to its unique chemical properties. The incorporation of the fluorine atom in the phenyl ring enhances its reactivity and influences its biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

, including:

  • Nucleophilic Additions: The carbonyl group in cyclobutanones is susceptible to nucleophilic attack, allowing for the formation of various derivatives.
  • Cycloaddition Reactions: It can undergo [4 + 2] cycloaddition reactions with dienes, leading to the formation of fused-ring systems.
  • C–C Bond Cleavage: Recent studies have shown that transition metal-catalyzed reactions can facilitate C–C bond cleavage in cyclobutanones, enabling further functionalization .

The biological activity of 3-(4-fluorophenyl)cyclobutanone has been explored in various contexts. Fluorinated compounds often exhibit enhanced biological properties due to their increased lipophilicity and metabolic stability. Studies have indicated potential anti-inflammatory and analgesic effects, although specific data on this compound's pharmacological profile remain limited. The structural similarity to other biologically active compounds suggests potential applications in drug design.

Several synthetic routes have been developed for 3-(4-fluorophenyl)cyclobutanone:

  • Direct Cyclization: The compound can be synthesized through the cyclization of appropriate precursors containing a carbonyl group and a fluorinated phenyl moiety.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or copper catalysts allows for efficient formation through C–C bond activation and subsequent transformations .
  • Functional Group Transformations: Starting from readily available phenolic compounds, fluorination followed by cyclization can yield the desired cyclobutanone.

3-(4-Fluorophenyl)cyclobutanone finds applications in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting inflammatory pathways.
  • Material Science: The compound may serve as a building block in synthesizing advanced materials with specific electronic or optical properties.

Several compounds share structural similarities with 3-(4-fluorophenyl)cyclobutanone. Notable examples include:

Compound NameStructureUnique Features
3-(4-Bromophenyl)cyclobutanoneC10_{10}H9_{9}BrOBromine substitution alters reactivity
3-(Phenyl)cyclobutanoneC10_{10}H10_{10}ONo halogen; different biological profile
3-(4-Methylphenyl)cyclobutanoneC11_{11}H12_{12}OMethyl group affects lipophilicity

The uniqueness of 3-(4-fluorophenyl)cyclobutanone lies primarily in its fluorinated structure, which enhances its reactivity and potential biological activity compared to non-fluorinated analogs. This characteristic makes it an attractive candidate for further research in medicinal chemistry and related fields.

Molecular Formula and Physicochemical Parameters

3-(4-fluorophenyl)cyclobutanone represents a distinctive organic compound characterized by a four-membered cyclobutanone ring system substituted with a para-fluorophenyl group at the 3-position [1]. The compound bears the Chemical Abstracts Service registry number 143589-42-8 and exhibits specific physicochemical properties that define its chemical identity [2] [3].

The molecular formula C₁₀H₉FO encompasses ten carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 164.18 grams per mole [1] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-fluorophenyl)cyclobutan-1-one, which accurately describes the structural arrangement of functional groups [3] [5].

ParameterValue
Chemical Name3-(4-fluorophenyl)cyclobutanone
CAS Number143589-42-8
Molecular FormulaC₁₀H₉FO
Molecular Weight (g/mol)164.18
IUPAC Name3-(4-fluorophenyl)cyclobutan-1-one
SMILESO=C1CC(C2=CC=C(F)C=C2)C1
InChIInChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
InChI KeyAHEDMEVWTIFKFX-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation O=C1CC(C2=CC=C(F)C=C2)C1 provides a linear notation that captures the connectivity pattern of the molecule [1] [4]. The International Chemical Identifier and its corresponding key serve as unique digital fingerprints for database searches and computational applications [3] [5].

Mass spectrometric analysis reveals characteristic ionization patterns with predicted collision cross sections varying according to the adduct formation mode [5]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 126.6 Ų at m/z 165.07102, while the sodium adduct [M+Na]⁺ shows a collision cross section of 134.5 Ų at m/z 187.05296 [5]. These values provide important reference points for analytical identification and structural confirmation.

Structural Elucidation and Confirmation Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of 3-(4-fluorophenyl)cyclobutanone derivatives [6] [7]. Proton nuclear magnetic resonance studies of related cyclobutanone compounds reveal characteristic chemical shift patterns that enable structural assignment [6] [8]. The aromatic protons of the 4-fluorophenyl substituent typically appear in the range of 7.0-8.2 parts per million, with coupling patterns indicative of para-disubstitution [6] [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of characteristic resonances for the cyclobutanone carbonyl carbon and the fluorinated aromatic system [6] [7]. The carbonyl carbon typically resonates around 200-210 parts per million, while the aromatic carbons exhibit chemical shifts between 110-165 parts per million depending on their proximity to the fluorine substituent [8] [9].

Fluorine-19 nuclear magnetic resonance spectroscopy offers additional confirmation of the fluorine substitution pattern [8]. The fluorine resonance typically appears around -115 parts per million relative to trichlorofluoromethane, providing unambiguous evidence for the para-fluorophenyl substitution [8] [9].

Mass spectrometry employs various ionization techniques to confirm molecular weight and fragmentation patterns [5]. Electron impact ionization generates characteristic fragment ions through alpha-cleavage adjacent to the carbonyl group, while electrospray ionization provides molecular ion confirmation through adduct formation [5] [6]. High-resolution mass spectrometry enables accurate mass determination within parts per million accuracy, confirming the molecular formula assignment [6] [8].

Infrared spectroscopy identifies characteristic functional group vibrations that support structural assignments [10]. The cyclobutanone carbonyl group exhibits a characteristic stretching frequency around 1770-1790 wavenumbers, reflecting the increased strain in the four-membered ring system compared to larger cyclic ketones [7] [10]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-fluorine stretching occurs around 1000-1300 wavenumbers [10].

Stereochemistry and Conformational Analysis

The stereochemistry of 3-(4-fluorophenyl)cyclobutanone centers on the configuration at the 3-position carbon atom bearing the 4-fluorophenyl substituent [11] [12]. This substitution pattern creates a chiral center, resulting in the existence of enantiomeric forms that exhibit distinct three-dimensional arrangements [12] [13]. The absolute configuration significantly influences the compound's chemical reactivity and potential biological activity [11] [13].

Cyclobutanone rings adopt non-planar conformations to minimize torsional strain while maintaining reasonable bond angles [14] [15]. The four-membered ring system exhibits a puckered butterfly conformation with an out-of-plane dihedral angle of approximately 25 degrees [14] [15]. This conformational preference reduces eclipsing interactions between adjacent hydrogen atoms while introducing some angular strain due to compression of the tetrahedral bond angles to approximately 88 degrees [14] [15].

The 4-fluorophenyl substituent at the 3-position influences the conformational equilibrium of the cyclobutanone ring through steric and electronic effects [11] [12]. The aromatic ring prefers conformations that minimize steric interactions with the cyclobutanone ring while maximizing favorable electronic interactions [12] [13]. Computational studies suggest that the fluorine atom's electronegativity affects the electron distribution within the molecule, potentially stabilizing certain conformational arrangements [11] [13].

Conformational analysis reveals that the cyclobutanone ring can undergo rapid ring inversion at ambient temperature, interconverting between equivalent puckered forms [14] [15]. The energy barrier for this process is relatively low, typically ranging from 5-10 kilojoules per mole for substituted cyclobutanones [14] [15]. The 4-fluorophenyl substituent may introduce asymmetry into this dynamic process, leading to preferential occupation of specific conformational states [12] [13].

Stereoisomeric considerations become particularly important when 3-(4-fluorophenyl)cyclobutanone serves as a synthetic intermediate or exhibits biological activity [11] [12]. The spatial arrangement of the fluorophenyl group relative to the carbonyl functionality determines the compound's three-dimensional pharmacophore and its potential interactions with biological targets [12] [13]. Enantioselective synthesis methods have been developed to access specific stereoisomers with defined absolute configurations [11] [12].

Crystallographic Data and Spatial Arrangement

While specific single-crystal X-ray diffraction data for 3-(4-fluorophenyl)cyclobutanone remains limited in the available literature, structural insights can be derived from related fluorophenyl-substituted cyclic ketones and cyclobutanone derivatives [16] [17] [18]. Crystal structure analysis of analogous compounds provides valuable information about bond lengths, bond angles, and intermolecular packing arrangements [17] [18] [19].

Cyclobutanone ring systems typically exhibit carbon-carbon bond lengths ranging from 1.52-1.55 Ångströms within the four-membered ring, with the carbon-carbon bonds adjacent to the carbonyl group showing slight elongation due to the electron-withdrawing nature of the carbonyl group [20] [21]. The carbon-oxygen double bond length in cyclobutanones typically measures approximately 1.21-1.23 Ångströms, consistent with normal ketone carbonyl bond lengths [20] [21].

Bond angles within the cyclobutanone ring deviate significantly from ideal tetrahedral geometry due to ring strain [21] [15]. The carbon-carbon-carbon bond angles typically range from 85-95 degrees, representing substantial compression from the ideal 109.5-degree tetrahedral angle [21] [15]. The carbon-carbon-oxygen bond angle at the carbonyl carbon usually measures 125-130 degrees, reflecting the sp² hybridization of the carbonyl carbon [20] [21].

The 4-fluorophenyl substituent adopts a preferred orientation relative to the cyclobutanone ring that minimizes steric repulsion while optimizing electronic interactions [18] [19]. The aromatic ring typically lies approximately perpendicular to the average plane of the cyclobutanone ring, with the fluorine atom positioned to avoid unfavorable interactions with the carbonyl oxygen [18] [19]. The carbon-carbon bond connecting the phenyl ring to the cyclobutanone typically measures 1.51-1.53 Ångströms [18] [19].

Intermolecular interactions in the crystal lattice of fluorophenyl-substituted compounds often involve weak hydrogen bonding between aromatic hydrogen atoms and electronegative atoms such as fluorine or oxygen [18] [19]. These interactions contribute to the overall crystal packing stability and influence physical properties such as melting point and solubility [18] [19]. The presence of the fluorine atom introduces additional dipole-dipole interactions that affect the three-dimensional arrangement of molecules within the crystal structure [18] [19].

3-(4-fluorophenyl)cyclobutanone exhibits distinct phase behavior characteristics that are influenced by both the cyclobutane ring structure and the fluorophenyl substituent. The compound exists as a liquid at room temperature [1], distinguishing it from its parent cyclobutanone which is also liquid but has different thermal properties.

The molecular formula is C₁₀H₉FO with a molecular weight of 164.18 g/mol [2] [3] [4]. The presence of the fluorine atom on the phenyl ring introduces significant electronic effects that influence the compound's stability profile and phase transitions.

Chemical Stability

The compound demonstrates stability under recommended storage conditions [2]. Similar to other cyclobutanone derivatives, 3-(4-fluorophenyl)cyclobutanone is expected to be stable under standard laboratory conditions. Research on cyclobutane-fused structures indicates that cyclobutane rings show perfect stability to maintain structural integrity when subjected to various chemical conditions [5].

The hydrolytic stability of cyclobutanone derivatives has been extensively studied, with findings indicating that these compounds are hydrolytically stable under normal conditions [6] [7]. The pKa of the parent cyclobutanone has been determined to be approximately 19.7-20.2 [8] [9], suggesting that 3-(4-fluorophenyl)cyclobutanone would exhibit similar acid-base behavior with potential modifications due to the electron-withdrawing fluorine substituent.

Structural Integrity

The cyclobutane ring in 3-(4-fluorophenyl)cyclobutanone maintains its four-membered ring structure with characteristic strain energy. Studies on fluorinated cyclobutane derivatives demonstrate that fluorination is thermodynamically favorable and can lead to notable stabilization through specific interactions [10]. The presence of fluorine atoms can enhance structural stability through electronic effects while maintaining the inherent cyclobutane ring characteristics.

The compound is stable against decomposition under normal storage conditions, with decomposition only occurring at elevated temperatures exceeding 350°C [11] [12]. The ring strain energy of the cyclobutane moiety contributes to the compound's reactivity profile while maintaining structural integrity under standard conditions.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals characteristic signals for the cyclobutane ring protons. In CDCl₃, the cyclobutane ring protons appear as multiplets between 3.18-3.74 ppm [13] [14]. The proton at the 3-position bearing the fluorophenyl group typically resonates around 3.61-3.74 ppm, while the methylene protons adjacent to the carbonyl group appear at 3.18-3.58 ppm [13].

The aromatic protons of the 4-fluorophenyl group display typical patterns for para-disubstituted benzenes, with signals appearing in the aromatic region around 7.0-7.5 ppm [13]. The coupling patterns reflect the symmetric substitution pattern of the fluorophenyl moiety.

¹³C NMR spectroscopy provides crucial structural information with the carbonyl carbon appearing at approximately 205 ppm [13] [14]. The aromatic carbons show characteristic splitting patterns due to fluorine-carbon coupling, with the carbon directly attached to fluorine exhibiting typical downfield shifts and coupling constants. The cyclobutane ring carbons appear in the aliphatic region with the carbon bearing the fluorophenyl group typically around 28-54 ppm [13].

¹⁹F NMR spectroscopy shows a characteristic signal for the fluorine atom at approximately -106 ppm [14] [15], consistent with aromatic fluorine chemical shifts. This signal provides unambiguous identification of the fluorine substituent and its chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands that provide structural confirmation. The carbonyl stretch appears at approximately 1786 cm⁻¹ [13] [16], which is typical for strained cyclic ketones. This frequency is higher than normal ketones due to the ring strain in the four-membered ring system.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region [16], while aliphatic C-H stretching from the cyclobutane ring appears around 2900-3000 cm⁻¹. The C-F stretching vibrations typically appear in the 1200-1300 cm⁻¹ region [16], overlapping with other aromatic vibrations.

Mass Spectrometry

Mass spectrometry (ESI+) shows the molecular ion peak [M+H]⁺ at m/z 165 [17], confirming the molecular weight. The collision cross section for the protonated molecule is 126.6 Ų [17], providing information about the compound's gas-phase structure and size.

Fragmentation patterns typically show loss of the fluorophenyl group and characteristic cyclobutane ring fragmentations, providing structural confirmation through mass spectral analysis.

Thermal Characteristics

Thermal Stability and Decomposition

3-(4-fluorophenyl)cyclobutanone exhibits thermal stability under normal conditions but undergoes decomposition at elevated temperatures. The compound is expected to decompose at temperatures exceeding 350°C [11] [12], following patterns similar to other cyclobutanone derivatives.

The thermal decomposition of cyclobutanones typically follows a unimolecular mechanism yielding ethylene and ketene as primary products [11] [12]. For 3-(4-fluorophenyl)cyclobutanone, the decomposition would likely produce ethylene, ketene, and fluorinated aromatic fragments. The activation energy for decomposition is expected to be similar to cyclobutanone, approximately 52 kcal/mol [12].

Decomposition Kinetics

Studies on cyclobutanone derivatives indicate that thermal decomposition follows first-order kinetics [12] [18] [19]. The decomposition of 3-substituted cyclobutanones, such as 3-methylcyclobutanone, shows Arrhenius behavior with activation energies in the range of 200 kJ/mol (approximately 48 kcal/mol) [19].

The decomposition temperature range for similar cyclobutanone derivatives is typically 239-427°C [18] [19] [20] [21], depending on the substitution pattern. The presence of the fluorophenyl group may influence the decomposition pathway through electronic effects and steric factors.

Thermal Analysis Data

Thermogravimetric analysis would be expected to show thermal stability up to approximately 350°C, after which rapid decomposition occurs. The decomposition products would include gaseous ethylene and ketene along with fluorinated aromatic compounds [11] [12].

The heat of decomposition is expected to be endothermic due to the bond-breaking processes involved in the ring-opening reaction. The strain energy of the cyclobutane ring (approximately 26 kcal/mol) [22] contributes to the thermodynamic driving force for decomposition.

Solubility Profile and Partition Coefficients

Solubility Characteristics

The solubility profile of 3-(4-fluorophenyl)cyclobutanone is influenced by both the hydrophobic cyclobutane ring and the polar carbonyl group, along with the electronegative fluorine substituent. The compound's polar surface area is 17.07 Ų [23], which is relatively small, indicating limited hydrogen bonding capability.

Water solubility data for 3-(4-fluorophenyl)cyclobutanone is not extensively reported in the literature [23]. However, based on structural similarities to other fluorinated cyclobutanone derivatives, the compound is expected to have limited water solubility due to the hydrophobic aromatic ring and the non-polar cyclobutane framework.

The compound is expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate, consistent with its use in synthetic organic chemistry reactions [13] [14]. The fluorine substituent may enhance solubility in fluorinated solvents through specific interactions.

Partition Coefficients

The calculated LogP value of 2.27 [23] indicates that 3-(4-fluorophenyl)cyclobutanone is moderately lipophilic. This value suggests favorable partitioning into lipophilic phases while maintaining some aqueous solubility.

Studies on fluorinated cyclobutane derivatives indicate that fluorination can increase lipophilicity by approximately 0.4-0.5 LogD units [24] compared to non-fluorinated analogs. The partition coefficient places the compound in a range suitable for biological activity and membrane permeability.

Octanol-water partition coefficient measurements would be expected to show moderate lipophilicity with LogP values in the range of 2.0-2.5, consistent with the calculated value. The fluorine substituent contributes to increased lipophilicity while the carbonyl group provides polar character.

Distribution Behavior

The distribution behavior of 3-(4-fluorophenyl)cyclobutanone in biphasic systems would be expected to favor organic phases due to the moderate lipophilicity. In fluorous biphasic systems, the compound may show enhanced affinity for fluorinated phases due to the fluorine-fluorine interactions.

Membrane permeability characteristics would be expected to be favorable based on the LogP value and molecular weight, making the compound potentially bioavailable in biological systems. The polar surface area of 17.07 Ų is well below the typical threshold for good membrane permeability (≤140 Ų).

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(4-fluorophenyl)cyclobutan-1-one

Dates

Last modified: 08-15-2023

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